molecular formula C15H19F3O5S B583284 (R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester CAS No. 138276-17-2

(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester

Cat. No.: B583284
CAS No.: 138276-17-2
M. Wt: 368.367
InChI Key: FRGJVBLCTPMQMQ-GFCCVEGCSA-N
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Description

(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester: is an organic compound that features a tert-butyl ester group, a phenyl ring, and a trifluoromethylsulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The trifluoromethylsulfonyloxy group can be introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride (Tf2O) and a base such as pyridine .

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate exerts its effects involves the cleavage of the ester bond, releasing the active carboxylic acid derivative. The trifluoromethylsulfonyloxy group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Properties

IUPAC Name

tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGJVBLCTPMQMQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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